molecular formula C18H23NO3 B1613987 Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898781-11-8

Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No.: B1613987
CAS No.: 898781-11-8
M. Wt: 301.4 g/mol
InChI Key: VIHPZPRHULWONI-UHFFFAOYSA-N
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Description

Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl ketone is a synthetic organic compound with the molecular formula C18H23NO3 It is characterized by a cyclopropyl group attached to a phenyl ketone structure, which is further modified with a spirocyclic moiety containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Moiety: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.

    Attachment of the Phenyl Ketone: The spirocyclic intermediate is then reacted with a phenyl ketone derivative in the presence of a base to form the desired product.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves its interaction with specific molecular targets. The spirocyclic moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl methanol: Similar structure but with an alcohol group instead of a ketone.

    Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl acetate: Similar structure but with an ester group.

Uniqueness

Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is unique due to its combination of a cyclopropyl group, a spirocyclic moiety, and a phenyl ketone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopropyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(14-5-6-14)16-4-2-1-3-15(16)13-19-9-7-18(8-10-19)21-11-12-22-18/h1-4,14H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHPZPRHULWONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643790
Record name Cyclopropyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-11-8
Record name Methanone, cyclopropyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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